molecular formula C8H9NO5S B8473342 Methyl 2-[(oxomethylidene)sulfamoyl]cyclopent-1-ene-1-carboxylate CAS No. 87631-75-2

Methyl 2-[(oxomethylidene)sulfamoyl]cyclopent-1-ene-1-carboxylate

Cat. No. B8473342
CAS RN: 87631-75-2
M. Wt: 231.23 g/mol
InChI Key: LXSRXLLUJXQXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(oxomethylidene)sulfamoyl]cyclopent-1-ene-1-carboxylate is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(oxomethylidene)sulfamoyl]cyclopent-1-ene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(oxomethylidene)sulfamoyl]cyclopent-1-ene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87631-75-2

Product Name

Methyl 2-[(oxomethylidene)sulfamoyl]cyclopent-1-ene-1-carboxylate

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

methyl 2-isocyanatosulfonylcyclopentene-1-carboxylate

InChI

InChI=1S/C8H9NO5S/c1-14-8(11)6-3-2-4-7(6)15(12,13)9-5-10/h2-4H2,1H3

InChI Key

LXSRXLLUJXQXNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCC1)S(=O)(=O)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 75 ml of dry xylenes was placed 4.0 g of methy 2-(aminosulfonyl)-1-cyclopentene-1-carboxylate (VIII), 6.5 ml of n-butyl isocyanate, and 0.05 g of DABCO. The mixture was heated to reflux (ca 138°) then contacted with an excess of phosgene which was condensed into the mixture from a dry-ice condenser until the reflux temperature dropped to 126°. Over several hours the temperature increased to 135° and additional phosgene was condensed into the mixture, again, lowering the temperature to 129°. This process was repeated until no temperature increase could be observed, indicating complete consumption of the sulfonamide. The mixture was then cooled and the xylenes removed under reduced pressure to yield ca 5 g of an amber oil. An infrared spectrum (neat) exhibited a strong absorption at 2230 cm-1 indicating the title compound.
Name
methy 2-(aminosulfonyl)-1-cyclopentene-1-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
xylenes
Quantity
75 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.